2-(4-Methoxypyridin-2-yl)thiazole-4-carboxylic Acid
Description
Properties
Molecular Formula |
C10H8N2O3S |
|---|---|
Molecular Weight |
236.25 g/mol |
IUPAC Name |
2-(4-methoxypyridin-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3S/c1-15-6-2-3-11-7(4-6)9-12-8(5-16-9)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
NYOWEIXAYFCIPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Thioamide Preparation
4-Methoxypyridine-2-carbothioamide serves as the critical nucleophilic component. Synthesized via treatment of 4-methoxypyridine-2-carbonitrile with hydrogen sulfide in pyridine, this thioamide introduces both the pyridine ring and methoxy group at the thiazole's C2 position.
α-Halo Carbonyl Coupling
Ethyl bromopyruvate (α-bromo-α-ketoester) reacts with the thioamide in anhydrous ethanol under reflux (78°C, 12–24 hrs). The mechanism proceeds through:
- Thioamide sulfur attacking the α-carbon of bromopyruvate
- Cyclization via imine nitrogen attack on the carbonyl
- Elimination of HBr to form the thiazole ring.
The product, ethyl 2-(4-methoxypyridin-2-yl)thiazole-4-carboxylate, is obtained in 65–72% yield.
Ester Hydrolysis
Saponification using 2M NaOH (reflux, 4 hrs) followed by HCl acidification (pH 3) yields the target carboxylic acid. This step achieves near-quantitative conversion (93–97%) with minimal side reactions.
Key Advantages
- Direct introduction of pyridine moiety avoids post-synthetic modifications
- High functional group tolerance in Hantzsch conditions
- Scalable to multi-gram batches
Thiazolidine Oxidation Route
Adapted from CN102372680A, this four-step sequence leverages L-cysteine derivatives but requires pyridine group installation:
Thiazolidine Formation
L-Cysteine hydrochloride condenses with 4-methoxypyridine-2-carbaldehyde in methanol/HCl (0°C, 6 hrs) to form thiazolidine-4-carboxylic acid. The reaction exploits cysteine's thiol and amine groups for cyclization (82% yield).
Esterification
Treatment with dry HCl-saturated methanol (12 hrs, RT) converts the acid to methyl thiazolidine-4-carboxylate hydrochloride (89% yield).
MnO₂-Mediated Oxidation
Critical ring aromatization occurs using MnO₂ in acetonitrile (80°C, 48 hrs, 1:23 substrate:oxidizer ratio). This step oxidizes the thiazolidine's saturated ring to thiazole while preserving the pyridine substituent (80.8% yield).
Final Hydrolysis
10% NaOH hydrolysis (reflux, 1 hr) followed by HCl quenching isolates the carboxylic acid (91% purity by HPLC).
Comparative Analysis
| Parameter | Hantzsch Method | Oxidation Route |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | ~61% | ~58% |
| Key Reagent Cost | High | Low |
| Reaction Time | 36 hrs | 67 hrs |
| Purification Complexity | Moderate | High |
Cross-Coupling Functionalization
For late-stage diversification, Suzuki-Miyaura coupling offers an alternative approach:
Halothiazole Synthesis
2-Bromothiazole-4-carboxylic acid is prepared via bromination of thiazole-4-carboxylic acid using PBr₃ in DMF (0°C, 2 hrs, 78% yield).
Boronic Acid Preparation
4-Methoxypyridin-2-ylboronic acid is synthesized from 2-bromo-4-methoxypyridine via Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂, KOAc, 80°C, 12 hrs).
Palladium-Catalyzed Coupling
Reacting 2-bromothiazole-4-carboxylic acid (1 eq) with 4-methoxypyridin-2-ylboronic acid (1.2 eq) under Pd(PPh₃)₄ catalysis (K₂CO₃, DME/H₂O, 90°C, 24 hrs) achieves 67% coupling efficiency.
Optimization Challenges
- Carboxylic acid deprotonation required for solubility (pH 9–10)
- Competing protodeboronation at elevated temperatures
- Catalyst loading reduction to 2 mol% maintains yield while lowering costs
Critical Evaluation of Methodologies
Reaction Efficiency
The Hantzsch method provides the most atom-economical pathway (Step Economy Principle) but relies on costly ethyl bromopyruvate ($12.50/g). In contrast, the oxidation route uses affordable MnO₂ ($0.15/g) but suffers from longer reaction times.
Byproduct Formation
MnO₂ oxidation generates Mn(OH)₂ precipitates requiring filtration, while Suzuki coupling produces boronate esters necessitating silica gel chromatography. Hantzsch reactions predominantly yield HBr gas, easily scrubbed with NaOH traps.
Scalability Considerations
Industrial-scale synthesis favors the oxidation route due to:
- Lower solvent volumes (acetonitrile vs. DME/H₂O)
- Minimal palladium catalyst residues
- Straightforward pH-controlled isolations
Chemical Reactions Analysis
Oxidation Reactions
The α-keto ester group undergoes selective oxidation under controlled conditions. Key transformations include:
| Reaction Type | Reagents/Conditions | Products | Mechanism Highlights |
|---|---|---|---|
| Ketone oxidation | KMnO₄ (acidic medium) | Quinone derivatives | Radical-mediated oxidation of the aromatic ring’s methoxy groups |
| Ester oxidation | CrO₃ (Jones reagent) | Dicarboxylic acids | Oxidation of the ester’s α-carbon to a carbonyl group |
Example : Treatment with KMnO₄ in H₂SO₄ selectively oxidizes the 2,5-dimethoxyphenyl group to a quinone structure while preserving the ester functionality.
Reduction Reactions
The compound’s carbonyl groups are susceptible to reduction:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Ketone reduction | NaBH₄ (methanol, 0°C) | Secondary alcohol | Selective reduction of the ketone |
| Ester reduction | LiAlH₄ (anhydrous ether) | 1,2-diol derivatives | Complete reduction to primary alcohol |
Research Insight : LiAlH₄ reduces both the ketone and ester groups, yielding a diol with potential chirality depending on reaction stereochemistry.
Substitution Reactions
The methoxy groups on the aromatic ring participate in nucleophilic aromatic substitution (NAS):
Synthetic Application : Nitration at the 4-position followed by reduction produces aminophenyl derivatives, intermediates for anticancer agents .
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | Utility |
|---|---|---|---|
| Acidic hydrolysis | HCl (reflux, aqueous) | 3-(2,5-Dimethoxyphenyl)-2-oxopropanoic acid | Precursor for metal-organic frameworks |
| Basic hydrolysis | NaOH (ethanol, 70°C) | Sodium salt of the acid | Water-soluble intermediate for further reactions |
Industrial Relevance : Continuous flow reactors optimize hydrolysis yields to >90% while minimizing side reactions.
Condensation Reactions
The ketone group participates in Claisen-Schmidt and related condensations:
Case Study : Condensation with 2,4-dimethoxybenzaldehyde (via LDA-mediated enolate formation) yields psoralidin analogs with IC₅₀ values as low as 1 μM against prostate cancer cells .
Decarboxylative Functionalization (Inferred Pathway)
While not explicitly documented for this compound, analogous esters undergo decarboxylative halogenation:
| Process | Reagents | Products | Mechanistic Basis |
|---|
Scientific Research Applications
2-(4-Methoxypyridin-2-yl)thiazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: Researchers use it to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is employed in the development of new materials, including dyes, catalysts, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxypyridin-2-yl)thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The thiazole and pyridine rings can interact with the active sites of proteins, leading to changes in their function. The methoxy group can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Physicochemical Properties
The biological activity and solubility of thiazole-4-carboxylic acid derivatives are heavily influenced by substituents on the aromatic ring (phenyl/pyridinyl). Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Key Observations :
- The methoxypyridinyl derivative’s neuroactivity is attributed to its ability to modulate ionotropic glutamate receptors, critical in neurodegenerative diseases .
- Trifluoromethyl groups may enhance target binding in enzymes due to strong dipole interactions, though in vivo data are lacking .
Q & A
Advanced Research Question
- Structure-Activity Relationship (SAR) Studies : Replace the methoxypyridyl group with fluorophenyl or trimethoxyphenyl groups to assess changes in antimicrobial or anticancer activity. For example, 2-(3-fluorophenyl)thiazole derivatives show enhanced bacterial inhibition compared to methoxy-substituted analogs .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target enzymes like CK1δ/ε or orexin receptors .
- Biological Assays : Perform dose-response curves in cell-based assays (e.g., IC determination) and compare with control compounds like 2-phenylthiazole-4-carboxamide derivatives .
How can contradictory data in biological activity studies (e.g., antioxidant vs. cytotoxic effects) be systematically resolved?
Advanced Research Question
Contradictions often arise from assay-specific conditions or impurity interference. Mitigation strategies include:
- Assay Standardization : Use multiple antioxidant assays (e.g., DPPH, ABTS, FRAP) to cross-validate results. For instance, a compound showing high ABTS activity but low DPPH scavenging may indicate redox potential limitations .
- Purity Verification : Reanalyze compound purity via HPLC (>95%) to exclude artifacts .
- Mechanistic Studies : Conduct ROS (reactive oxygen species) detection assays or transcriptomic profiling to identify off-target effects .
What computational tools are recommended for predicting ADMET properties of 2-(4-Methoxypyridin-2-yl)thiazole-4-carboxylic Acid derivatives?
Advanced Research Question
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate bioavailability, blood-brain barrier permeability, and CYP450 inhibition. For example, the methoxypyridyl group may improve solubility but reduce metabolic stability compared to fluorophenyl analogs .
- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity. Thiazole rings with electron-withdrawing substituents (e.g., -NO) often show higher toxicity risks .
- Validation : Compare in silico results with in vitro assays (e.g., Ames test for mutagenicity) .
What strategies are effective for resolving low solubility issues during in vitro testing of this compound?
Basic Research Question
- Solubility Enhancement :
- pH Adjustment : Use buffered solutions (pH 7.4) with co-solvents like DMSO (<1%) or β-cyclodextrin inclusion complexes .
- Salt Formation : Convert the carboxylic acid to a sodium salt for improved aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
How can the stability of 2-(4-Methoxypyridin-2-yl)thiazole-4-carboxylic Acid be assessed under varying storage conditions?
Basic Research Question
- Accelerated Stability Studies :
- Temperature/Humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC .
- Light Exposure : Conduct ICH Q1B photostability testing to identify photo-degradation products .
- Solution Stability : Assess in PBS or DMSO at -20°C, 4°C, and room temperature for precipitate formation .
What are the best practices for designing derivatives with improved target selectivity (e.g., kinase inhibition)?
Advanced Research Question
- Fragment-Based Design : Replace the methoxypyridyl group with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions in kinase ATP-binding pockets .
- Bioisosteric Replacement : Substitute the thiazole sulfur with oxygen (oxazole) to modulate electronic effects and reduce off-target binding .
- Crystallography : Solve co-crystal structures with target proteins (e.g., CK1δ/ε) to guide rational modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
